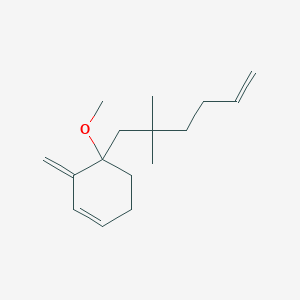
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene is an organic compound characterized by its unique structural features, including a cyclohexene ring substituted with methoxy and methylidene groups, as well as a dimethylhexenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene typically involves multi-step organic reactions. One common approach is the hydrosilylation of alkenes using alkoxy hydrosilanes as surrogates for gaseous silanes . This method involves the use of specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride
- [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl hydrogen hex-5-enylphosphonate
Uniqueness
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
917833-36-4 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-(2,2-dimethylhex-5-enyl)-4-methoxy-3-methylidenecyclohexene |
InChI |
InChI=1S/C16H26O/c1-6-7-11-15(3,4)13-16(17-5)12-9-8-10-14(16)2/h6,8,10H,1-2,7,9,11-13H2,3-5H3 |
InChI Key |
WCDOFIZDAVASSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)CC1(CCC=CC1=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
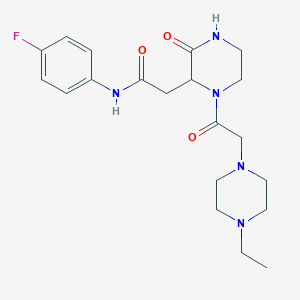
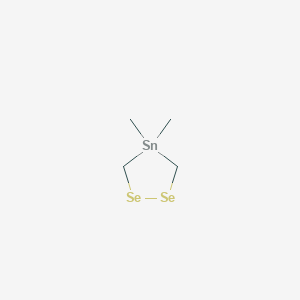

![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)

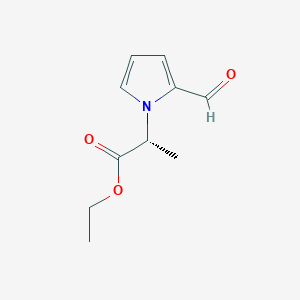
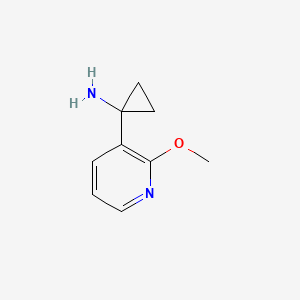
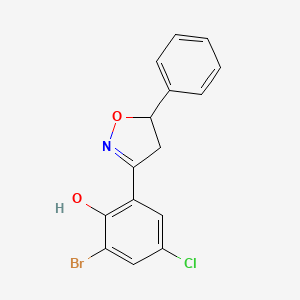
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)
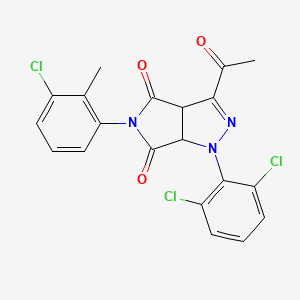
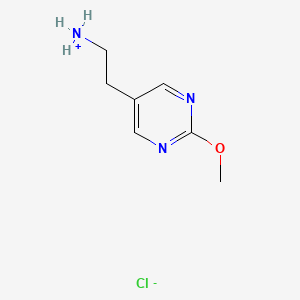

![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
